1-hydroxypiperidin-2-one

Nucleophilic catalysis Hydroxamic acid reactivity Bifunctional catalysis

Researchers requiring precise N-hydroxylated lactam architecture face supply of non-regioisomeric material. This compound resolves the need for a defined cyclic hydroxamic acid scaffold. - Enables stereochemical control in metal complexes, evidenced by a 77:23 diastereomeric ratio in Zr-89 chelation studies. - Provides distinct nucleophilic kinetics versus acyclic analogs like N-hydroxysuccinimide for acyl transfer investigations. - Serves as a direct precursor for N-substituted piperidin-2-one libraries, avoiding de novo lactam construction.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 26546-87-2
Cat. No. B1240710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-hydroxypiperidin-2-one
CAS26546-87-2
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C1)O
InChIInChI=1S/C5H9NO2/c7-5-3-1-2-4-6(5)8/h8H,1-4H2
InChIKeyUPZBLXREZJIOHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxypiperidin-2-one: Identity & Physicochemical Profile


1-Hydroxypiperidin-2-one (also designated 1-hydroxy-2-piperidinone or (PIPO)H) is a nitrogen-containing heterocyclic compound belonging to the piperidones class, specifically characterized as an N-hydroxylated lactam featuring a hydroxyl group directly attached to the amide nitrogen of the piperidin-2-one scaffold [1]. The compound possesses the molecular formula C5H9NO2 and a monoisotopic mass of 115.06333 g/mol, with one hydrogen bond donor and two hydrogen bond acceptors, reflecting its capacity for specific intermolecular interactions [2]. Spectroscopic reference data, including GC-MS fragmentation patterns, are established in authoritative spectral libraries, enabling unambiguous analytical verification of sourced material [3]. This cyclic hydroxamic acid derivative serves as both a functional building block in synthetic chemistry and a ligand component in coordination complexes, with procurement decisions hinging on its precise N-hydroxylated lactam structure rather than alternative regioisomers or acyclic hydroxylamines [1].

Synthetic building block for N-functionalization
Ligand for chiral radiometal chelators
Nucleophilic hydroxamic acid catalysis probe
Intermediate for nonionic contrast agents

Why 1-Hydroxypiperidin-2-one Cannot Be Replaced by Analogs


The procurement of 1-hydroxypiperidin-2-one over its closest in-class analogs is dictated by the unique confluence of its cyclic lactam framework and N-hydroxy substitution pattern. Unlike 3-, 4-, or 5-hydroxypiperidin-2-one regioisomers, the N-hydroxylated moiety confers distinct nucleophilic and chelating properties characteristic of cyclic hydroxamic acids, rather than simple secondary alcohols or primary hydroxylamines [1]. Furthermore, substitution with acyclic N-hydroxylamines such as N-hydroxysuccinimide or 1-hydroxypiperidine introduces significant differences in reaction kinetics, stereochemical outcomes in metal coordination, and hydrogen-bonding capacity due to altered ring strain and conformational flexibility [2]. The quantitative evidence presented below demonstrates that these structural distinctions translate into measurable differences in catalytic efficiency, stereoselectivity of metal complexes, and enzyme inhibition profiles, thereby precluding generic interchangeability without compromising experimental reproducibility or material performance [2].

Cyclic vs. Acyclic

N-Hydroxysuccinimide (5-membered ring) shows different kinetic profiles in nucleophilic catalysis; reported reactivity divergence may alter yield or selectivity.

Regioisomer Mismatch

3-, 4-, or 5-hydroxypiperidin-2-ones are ring-hydroxylated, not N-hydroxy; synthetic route and functional group placement differ fundamentally.

Conformational Flexibility

Acyclic hydroxylamines lack the rigid lactam framework; stereochemical control in metal chelation may not transfer.

1-Hydroxypiperidin-2-one vs. Analogs: Quantitative Evidence


Nucleophilic Catalysis Comparison: vs. N-Hydroxysuccinimide

In a classic mechanistic study of nucleophilic and bifunctional catalysis, 1-hydroxy-2-piperidone was directly compared to N-hydroxysuccinimide (NHS) as catalysts for the hydrolysis of 2-chloro-4-isopropylamino-6-cyclopropylamino-s-triazine [1]. While both compounds contain an N-hydroxyimide/hydroxamic acid motif, the cyclic six-membered lactam of 1-hydroxypiperidin-2-one imposes distinct conformational constraints and pKa characteristics relative to the five-membered succinimide ring of NHS. The study establishes that the reaction proceeds via nucleophilic attack of the hydroxamic acid moiety, with the kinetic and transition-state parameters differing measurably between the two catalysts [1]. Although exact second-order rate constants are not available in the abstracted record, the research explicitly documents that the two N-hydroxy compounds exhibit distinct reactivity profiles, validating that 1-hydroxypiperidin-2-one is not a functional equivalent of the more commonly employed NHS in acyl transfer and triazine degradation pathways [1].

Nucleophilic Catalysis
Head-to-head
Distinct kinetic profiles vs. NHS in triazine hydrolysis
Reported distinct reactivity context
Rate constants not extracted; mechanistic divergence confirmed
Nucleophilic catalysis Hydroxamic acid reactivity Bifunctional catalysis Triazine hydrolysis

Stereoselective Zirconium Chelation by Cyclic Hydroxamate

In the development of next-generation 89Zr-chelators for immunoPET imaging, a chiral tetrahydroxamic ligand incorporating 1-hydroxy-2-piperidone ((PIPO)H) was synthesized and characterized by NMR spectroscopy and DFT calculations [1]. ROESY measurements revealed that the zirconium complex exists as two diastereomers in a 77:23 ratio, arising from the combination of chiralities at the 3-C position of the (PIPO)H moiety and at the Zr4+ cation [1]. This stereochemical outcome is a direct consequence of the rigid cyclic hydroxamic acid framework of 1-hydroxypiperidin-2-one, which imposes a specific conformational bias not achievable with acyclic hydroxamates or N-hydroxy succinimide derivatives [1]. Among more than 1000 configurations/conformations evaluated computationally, the 44 lowest-energy structures were examined, with the ROESY data enabling selection of the most probable configuration of the major complex [1].

Zr Chelation Selectivity
Reported
77:23 diastereomeric ratio
Reported stereochemical control context
ROESY NMR and DFT; 44 lowest-energy structures evaluated
Radiopharmaceutical chemistry Zirconium-89 immunoPET Hydroxamic acid chelators Stereoselective coordination

Dihydroorotase Enzyme Inhibition Baseline

BindingDB reports an IC50 value of 1.00E+6 nM (1 mM) for 1-hydroxypiperidin-2-one against dihydroorotase enzyme from mouse Ehrlich ascites cells at pH 7.37 and a test concentration of 10 µM [1]. This millimolar-range inhibitory activity is weak compared to optimized piperidine-based inhibitors of related enzymes. For context, 3-hydroxypiperidin-2-one derivatives evaluated against Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) exhibited IC50 values in the low micromolar range (4.0–12 µM) [2]. While not a direct head-to-head comparison under identical assay conditions, this data illustrates that the N-hydroxylated lactam core of 1-hydroxypiperidin-2-one confers a distinct enzyme interaction profile relative to ring-hydroxylated piperidinone regioisomers. The weak dihydroorotase inhibition may be advantageous in applications where minimal off-target enzyme modulation is desired, such as in chelator-based imaging agents [1].

Enzyme Inhibition (IC50)
Cross-study
IC50 = 1.00E+6 nM (1 mM)
Weak reported inhibition may support minimal off-target modulation context
Mouse Ehrlich ascites dihydroorotase, pH 7.37; cross-study comparison
Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis Cancer metabolism

Regioisomeric Hydroxypiperidin-2-one Comparison

1-Hydroxypiperidin-2-one is the N-hydroxylated regioisomer of the hydroxypiperidin-2-one family. In contrast, 3-hydroxypiperidin-2-ones are accessible via site-selective C(sp3)–H difunctionalization of N-substituted piperidines using Cu(OAc)2/TBP/TEMPO, with yields around 22–65% depending on substitution [1]. 4-Hydroxypiperidin-2-one can be prepared via regio- and stereoselective hydroxylation using Sphingomonas sp. HXN-200 biocatalysis [2]. 5-Hydroxypiperidin-2-one is often accessed through reductive amination of nitriles or enantioselective biocatalytic routes [3]. The N-hydroxy variant requires distinct synthetic methodologies, typically involving oxidation of 2-piperidinone or N-hydroxy protection/deprotection sequences [4]. This regioisomeric divergence means that the procurement of 1-hydroxypiperidin-2-one is not interchangeable with its ring-hydroxylated counterparts; each isomer serves as a unique synthon for accessing different regions of chemical space.

Regioisomeric Identity
Class-level
N-OH vs. 3-, 4-, 5-OH piperidinones
Synthetic route divergence; not interchangeable
Qualitative difference in functional group placement and reactivity
Regioisomerism Piperidinone chemistry Hydroxyl positioning Synthetic building blocks

1-Hydroxypiperidin-2-one: Key Application Scenarios


Chiral Hydroxamate Chelators for Radiopharmaceuticals

The demonstrated 77:23 diastereomeric ratio in zirconium-89 complexes [1] positions 1-hydroxypiperidin-2-one as a valuable chiral building block for designing next-generation bifunctional chelators in immunoPET imaging. Unlike acyclic hydroxamates, the cyclic lactam framework provides a rigid stereochemical environment that influences the coordination geometry and isomer distribution of the resulting radiometal complex. Researchers developing targeted radiotherapeutics or diagnostics where isomer homogeneity is critical for reproducible biodistribution and regulatory approval should source 1-hydroxypiperidin-2-one rather than simpler N-hydroxy compounds.

Nucleophilic Catalysis & Hydroxamic Acid Reactivity Studies

The direct comparative investigation of 1-hydroxy-2-piperidone and N-hydroxysuccinimide in triazine hydrolysis [1] underscores its utility as a probe molecule for studying bifunctional catalysis and the influence of ring size on hydroxamic acid nucleophilicity. Scientists exploring structure-activity relationships in acyl transfer reactions, protease inhibition, or biomimetic catalysis will find that the six-membered lactam environment of 1-hydroxypiperidin-2-one offers distinct kinetic and transition-state properties compared to the five-membered NHS ring, making it an essential comparator for systematic studies.

Nonionic Radiographic Contrast Agent Intermediate Synthesis

Patented processes describe the use of 1-hydroxy-2-piperidinone derivatives as intermediates for preparing nonionic radiographic contrast agents [1]. The N-hydroxy functionality can be elaborated into various protecting groups or leaving groups, enabling the construction of polyiodinated aromatic cores with pendant piperidin-2-one moieties. Procurement of high-purity 1-hydroxypiperidin-2-one is essential for executing these synthetic sequences, as regioisomeric hydroxypiperidinones would lead to different connectivity and fail to produce the intended contrast agent scaffold.

Chemical Library Diversification via N-Functionalization

The N-hydroxy group of 1-hydroxypiperidin-2-one serves as a versatile handle for introducing substituents onto the piperidinone nitrogen via alkylation, acylation, or O-protection strategies [1]. This is in contrast to ring-hydroxylated piperidinones, where hydroxyl groups are positioned on carbon atoms and exhibit different reactivity profiles. Medicinal chemists seeking to generate N-substituted piperidin-2-one libraries for lead optimization should select the N-hydroxy precursor over ring-hydroxy regioisomers to enable direct N-derivatization without requiring de novo construction of the lactam core.

Application
Selection Property
Validation Focus
Radiometal chelator design
Rigid N-hydroxylated lactam framework
Coordination geometry and isomer distribution
Bifunctional catalysis probe
Cyclic hydroxamic acid nucleophilicity
Kinetic profile vs. acyclic analogs
Contrast agent intermediate
N-Hydroxy handle for derivatization
Regioisomeric purity and connectivity
N-Functionalized library synthesis
N-Hydroxy reactivity for alkylation/acylation
Compatibility with protecting group strategies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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